REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9]C(=O)C)=[C:5]([C:13]#[C:14][CH2:15][CH2:16][OH:17])[CH:4]=1)=[O:2].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[OH:17][CH2:16][CH2:15][C:14]1[NH:9][C:6]2[C:5]([CH:13]=1)=[CH:4][C:3]([CH:1]=[O:2])=[CH:8][CH:7]=2 |f:1.2|
|
Name
|
N-[4-formyl-2-(4-hydroxy-but-1-ynyl)-phenyl]-acetamide
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC(=C(C=C1)NC(C)=O)C#CCCO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 36 hours under nitrogen
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (2×100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
crude compound was purified by simpliflash system (50% ethyl acetate in hexanes as eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
OCCC=1NC2=CC=C(C=C2C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |